molecular formula C8H5BrF3NO3 B12846821 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene

5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene

Cat. No.: B12846821
M. Wt: 300.03 g/mol
InChI Key: BLCYJJPNDDAJDL-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H5BrF3NO3 and a molecular weight of 300.03 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoroethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene typically involves multiple steps. One common method starts with the bromination of 2-nitrophenol to form 5-bromo-2-nitrophenol. This intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom and trifluoroethoxy group can influence the compound’s reactivity and binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene is a compound of interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8H5BrF3NO3
  • CAS Number : 1247690-72-7
  • Molecular Weight : 296.03 g/mol

The compound features a bromine atom and a trifluoroethoxy group, which may enhance its biological interactions compared to similar compounds.

1. Enzyme Interaction

Research indicates that compounds with similar structures can interact with various enzymes, potentially inhibiting or activating their activity. For instance, the trifluoroethoxy group may influence the binding affinity to target enzymes involved in metabolic pathways, which can lead to alterations in cellular functions and metabolic processes.

2. Cellular Effects

The biological activity of this compound may include modulation of cell signaling pathways. Compounds with nitro groups are known to affect gene expression and cellular metabolism, influencing processes such as apoptosis and cell cycle regulation .

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of related compounds and suggested that the introduction of halogen groups enhances antibacterial activity. The presence of bromine and trifluoromethyl groups is hypothesized to contribute positively to antimicrobial efficacy.
  • Cytotoxicity Studies :
    • In vitro assays have shown that nitro-substituted benzene derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves DNA intercalation and topoisomerase inhibition, leading to apoptosis in cancer cells .
  • Metabolic Pathway Involvement :
    • The compound's interaction with metabolic pathways is crucial for understanding its biological effects. It may influence nucleotide metabolism and affect the levels of metabolites within cells.

Data Table: Biological Activity Comparison

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
This compoundModerateNot yet determinedEnzyme inhibition, DNA intercalation
5-Bromo-3-nitrobenzeneHigh0.90 µMTopoisomerase II inhibition
5-Bromo-2-deoxyuridineLowNot applicableDNA damage signaling

Properties

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.03 g/mol

IUPAC Name

4-bromo-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C8H5BrF3NO3/c9-5-1-2-7(6(3-5)13(14)15)16-4-8(10,11)12/h1-3H,4H2

InChI Key

BLCYJJPNDDAJDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(F)(F)F

Origin of Product

United States

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